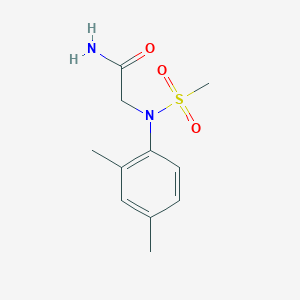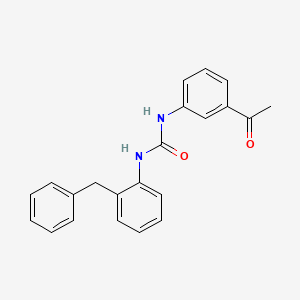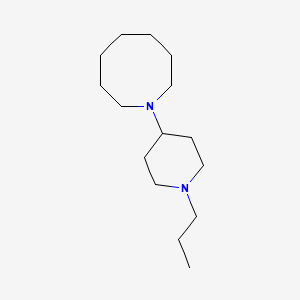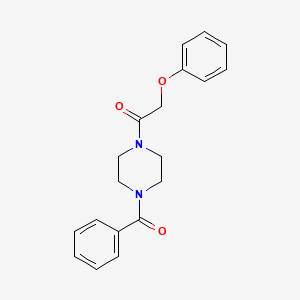
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Dimebolin was first synthesized in the 1970s as an antihistamine drug, but recent studies have shown its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mecanismo De Acción
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to act on several different targets in the brain. N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the activity of several different neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several different biochemical and physiological effects in animal models. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can reduce oxidative stress and inflammation in the brain, which can help protect neurons from damage. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of several different neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors are important for promoting the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a relatively small molecule that can easily cross the blood-brain barrier, allowing it to act directly on the brain. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Direcciones Futuras
There are several different future directions for research on N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in treating other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). Additionally, research is needed to better understand the mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and how it interacts with different neurotransmitter systems in the brain. Finally, there is a need for clinical trials to test the safety and efficacy of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
Métodos De Síntesis
The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 2,4-dimethylphenylmagnesium bromide with methylsulfonyl chloride to form N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)acetamide. This intermediate compound is then reacted with glycine to form the final product, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects and can reduce neuroinflammation in the brain.
Propiedades
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-4-5-10(9(2)6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQODXELXDNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)
![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)

![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)

![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)



![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
